molecular formula C6H13Cl2N3O B2652048 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate CAS No. 5549-58-6

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate

Cat. No. B2652048
Key on ui cas rn: 5549-58-6
M. Wt: 214.09
InChI Key: YUHGQAJWDAKLGV-UHFFFAOYSA-N
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Patent
US06498251B1

Procedure details

Histamine dichloride (5.0 g, 27 1 mol) was dissolved in concentrated hydrochloric acid (20 ml), dimethoxymethane (7.0 ml, 79 mmol) was added dropwise to the solution, and the mixture was stirred overnight at 100° C. By evaporating the solvent from the reaction solution and purifying the thus obtained crystals by their recrystallization from methanol, 4.6 g (22 mmol, 79% in yield) of the title compound was obtained.
Name
Histamine dichloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[NH2:3][CH2:4][CH2:5][C:6]1[N:10]=[CH:9][NH:8][CH:7]=1.[CH3:11][O:12]COC>Cl>[OH2:12].[ClH:1].[ClH:1].[N:10]1[C:6]2[CH2:5][CH2:4][NH:3][CH2:11][C:7]=2[NH:8][CH:9]=1 |f:0.1.2,5.6.7.8|

Inputs

Step One
Name
Histamine dichloride
Quantity
5 g
Type
reactant
Smiles
[Cl-].[Cl-].NCCC1=CNC=N1
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
COCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By evaporating the solvent from the reaction solution
CUSTOM
Type
CUSTOM
Details
purifying the thus obtained crystals
CUSTOM
Type
CUSTOM
Details
by their recrystallization

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O.Cl.Cl.N1=CNC=2CNCCC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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